molecular formula C14H13Br B8249489 4-Bromo-2,3-dimethyl-1,1'-biphenyl

4-Bromo-2,3-dimethyl-1,1'-biphenyl

Cat. No.: B8249489
M. Wt: 261.16 g/mol
InChI Key: KTMAJQCVAGJTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-dimethyl-1,1'-biphenyl is an organic compound with the molecular formula C14H13Br and a molecular weight of 261.16 g/mol . This brominated biphenyl derivative is characterized by a solid form with a melting point of 52.2-54.5 °C and a predicted boiling point of 325.4±11.0 °C . Its density is 1.283±0.06 g/cm3, and it features a LogP value of 4.73, indicating high lipophilicity . The compound is identified under CAS Registry Number 756873-19-5 . This chemical serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. The bromine substituent makes it a valuable substrate for Suzuki reactions, enabling the formation of more complex biaryl structures when paired with arylboronic acids . This reactivity is fundamental in the synthesis of advanced organic materials and pharmaceuticals. One of the documented synthetic routes involves the use of palladium diacetate and triphenylphosphine with phenylboronic acid, highlighting its utility in constructing molecular architectures under reflux conditions . Please note that this product is intended for Research Use Only (RUO) and is not approved for human or therapeutic use.

Properties

IUPAC Name

1-bromo-2,3-dimethyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-10-11(2)14(15)9-8-13(10)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMAJQCVAGJTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697815
Record name 4-Bromo-2,3-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756873-19-5
Record name 4-Bromo-2,3-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination of 2,3-dimethylbiphenyl is complicated by competing substitution patterns. The methyl groups at positions 2 and 3 are ortho/para-directing, but steric hindrance and electronic effects influence regioselectivity.

Catalytic Systems :

  • Lewis Acid Catalysts : Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are widely used to polarize Br₂, enhancing electrophilicity. For example, CN108129258B employs AlCl₃ in dichloroethane for Friedel-Crafts acylations, a strategy adaptable to bromination.

  • Solvent Effects : Dichloroethane and chlorinated solvents stabilize reactive intermediates, as demonstrated in CN101376619A for 4-bromobiphenyl synthesis.

Experimental Parameters :

  • Temperature : Reactions are typically conducted at 0–10°C to moderate exothermicity.

  • Stoichiometry : A 1:1 molar ratio of substrate to Br₂ is common, though excess bromine may lead to di- or tri-substitution.

Challenges :

  • Steric hindrance from the 2-methyl group may disfavor bromination at the 4-position.

  • Competing bromination at the 4'-position of the adjacent ring is possible unless electronic or steric blocking groups are present.

Sequential Alkylation and Bromination

Friedel-Crafts Alkylation Followed by Bromination

A stepwise approach involves introducing methyl groups via Friedel-Crafts alkylation before bromination.

Step 1: Synthesis of 2,3-Dimethylbiphenyl

  • Friedel-Crafts Acylation : Propionyl chloride with AlCl₃ in dichloroethane acylates biphenyl, followed by reduction (NaBH₄) and dehydration (p-toluenesulfonic acid) to yield propyl-substituted biphenyl. Adapting this for methyl groups would require methylating agents (e.g., methyl chloride).

  • Reduction : Sodium borohydride reduces ketones to alcohols, which are dehydrated to alkenes and hydrogenated to alkyl chains.

Step 2: Regioselective Bromination

  • Palladium-catalyzed hydrogenation (as in CN108129258B) ensures saturation before bromination.

  • Bromination with FeCl₃ or AlCl₃ in dichloroethane at 20–30°C could target the 4-position.

Yield Considerations :

  • Total yields for analogous multi-step processes range from 57% to 61%, suggesting similar efficiency for the target compound.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Coupling a brominated benzene derivative with a methylated boronic acid offers precise control over substitution patterns.

Synthetic Route :

  • 4-Bromo-2,3-dimethylbenzene : Prepare via bromination of 2,3-dimethyltoluene using Br₂/FeCl₃.

  • Boronic Acid Partner : Phenylboronic acid or a substituted variant.

  • Coupling Conditions : Pd(PPh₃)₄, Na₂CO₃, and a solvent mixture (e.g., dioxane/water).

Advantages :

  • High regiocontrol and compatibility with sensitive functional groups.

  • Scalability for industrial production.

Limitations :

  • Requires pre-functionalized starting materials, increasing synthetic steps.

Comparative Analysis of Methodologies

Method Key Steps Catalysts/Solvents Yield Challenges
Direct BrominationElectrophilic substitutionAlCl₃, FeCl₃, dichloroethane~60%Regioselectivity, over-bromination
Sequential AlkylationFriedel-Crafts, reduction, brominationAlCl₃, NaBH₄, Pd/C~57%Multi-step complexity
Suzuki-Miyaura CouplingCross-couplingPd(PPh₃)₄, dioxaneN/ASynthesis of boronic acids

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Carboxylic acids or aldehydes derived from the methyl groups.

    Reduction: Hydrogenated biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

4-Bromo-2,3-dimethyl-1,1'-biphenyl serves as an important intermediate in the synthesis of complex organic molecules. It is often utilized in various coupling reactions, such as Suzuki and Heck reactions, due to its stable bromine substituent that facilitates nucleophilic substitutions.

Table 1: Summary of Synthetic Applications

Reaction TypeDescriptionReference
Suzuki CouplingForms biaryl compounds via coupling with boronic acids.
Heck ReactionUsed to create substituted alkenes from aryl halides.
Nucleophilic SubstitutionActs as a substrate for nucleophiles due to the bromine atom.

Pharmaceutical Development

This compound has shown significant biological activities, making it a candidate for drug development. Notably, derivatives of this compound have demonstrated cytotoxic effects against various pathogens.

Case Study: Antimycobacterial Activity
Research indicates that derivatives exhibit activity against Mycobacterium tuberculosis. A study highlighted that certain analogs showed IC50 values indicating effective inhibition of bacterial growth, suggesting potential for further development as anti-tuberculosis agents .

Table 2: Biological Activities

Activity TypeMechanism of ActionReference
AntimycobacterialInhibits growth of Mycobacterium species
TrypanocidalActive against Trypanosoma cruzi
LeishmanicidalEffective against Leishmania species

Binding Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. Investigations into its interactions with enzymes or receptors reveal potential mechanisms by which it exerts its biological effects.

Example Findings:

  • The compound has shown significant activity against Trypanosoma cruzi and Leishmania species, indicating its potential as a therapeutic agent for treating diseases like Chagas disease and leishmaniasis .

Environmental Chemistry

The compound has also been studied in the context of environmental chemistry due to its stability and potential persistence in ecological systems. Research into its degradation pathways can inform environmental risk assessments.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethyl-1,1’-biphenyl in chemical reactions typically involves the activation of the bromine atom or the methyl groups. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the biphenyl core. In oxidation reactions, the methyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids or aldehydes .

Comparison with Similar Compounds

3-Bromo-4-iodo-1,1'-biphenyl (CAS 900806-53-3)

  • Structure : Bromine at position 3 and iodine at position 4 on the biphenyl backbone.
  • Molecular Formula : C₁₂H₈BrI (vs. C₁₄H₁₃Br for 4-Bromo-2,3-dimethyl-1,1'-biphenyl).
  • Key Differences :
    • The presence of iodine (a heavier, less electronegative halogen) instead of methyl groups alters reactivity. Iodine facilitates Ullmann couplings, whereas methyl groups in the target compound enhance steric hindrance, affecting Suzuki-Miyaura coupling efficiency.
    • Applications : Widely used in synthesizing iodinated pharmaceuticals and OLED materials due to iodine’s polarizability .

4'-Bromo-2,3',4-trimethyl-1,1'-biphenyl (CAS Not Provided)

  • Structure : Bromine at position 4' and three methyl groups (positions 2, 3', and 4).
  • Molecular Formula : C₁₅H₁₅Br.
  • Key Differences :
    • Additional methyl groups increase hydrophobicity and melting point compared to the target compound.
    • Hazard Profile : Exhibits warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), likely due to higher volatility from reduced polarity .

4-Bromo-2,3',4',5'-tetrafluoro-1,1'-biphenyl (CAS 187804-77-9)

  • Structure : Bromine at position 4 and fluorine atoms at positions 2, 3', 4', and 5'.
  • Molecular Formula : C₁₂H₅BrF₄.
  • Key Differences :
    • Fluorine’s strong electron-withdrawing effect deactivates the ring, reducing nucleophilic substitution feasibility compared to the electron-donating methyl groups in the target compound.
    • Applications : Used in fluorinated liquid crystals and high-performance polymers requiring thermal stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Purity Key Substituents
This compound ~229.12 (estimated) Not Reported ≥95% Br (4), CH₃ (2,3)
3-Bromo-4-iodo-1,1'-biphenyl 344.01 Not Reported ≥95% Br (3), I (4)
4'-Bromo-2,3',4-trimethyl-1,1'-biphenyl 275.19 Not Reported 95% Br (4'), CH₃ (2,3',4)
4-Bromo-2,3',4',5'-tetrafluoro-1,1'-biphenyl 299.07 Not Reported 98% Br (4), F (2,3',4',5')
Biphenyl-4,4'-dicarboxaldehyde (Reference) 210.23 144–146 ≥97% CHO (4,4')
4-Hydroxy-4'-biphenylcarboxylic acid (Reference) 214.22 296–299 ≥98% OH (4), COOH (4')

Notes:

  • Methyl groups in this compound lower melting points compared to hydroxy- or carboxy-substituted biphenyls (e.g., 4-Hydroxy-4'-biphenylcarboxylic acid, m.p. 296–299°C) due to reduced hydrogen bonding .
  • Fluorinated derivatives exhibit higher thermal stability but lower solubility in polar solvents .

Biological Activity

4-Bromo-2,3-dimethyl-1,1'-biphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies regarding this compound, supported by data tables and research findings.

This compound is an organic compound characterized by the presence of a bromine atom and two methyl groups on a biphenyl structure. Its molecular formula is C13H11BrC_{13}H_{11}Br, with a molecular weight of approximately 249.13 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including:

  • Antibacterial Activity : Research indicates that derivatives of biphenyl compounds can exhibit significant antibacterial properties. For instance, studies have shown that certain biphenyl derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Antifungal Properties : The compound has also been evaluated for its antifungal activity against pathogens like Candida albicans. In vitro studies suggest that modifications to the biphenyl structure can enhance its efficacy against fungal infections .
  • Antioxidant Activity : Some derivatives of biphenyl compounds have demonstrated antioxidant properties, which may contribute to their therapeutic potential in various diseases, including cancer and neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Certain studies suggest that biphenyl derivatives may act as enzyme inhibitors, disrupting metabolic pathways in pathogens .
  • Receptor Interaction : The compound may interact with specific biological receptors, influencing cellular signaling pathways that regulate growth and proliferation in microbial cells .

Case Studies

A selection of case studies highlights the biological activity of this compound:

StudyFocusFindings
Uppar et al. (2020)Antifungal ActivityDemonstrated significant inhibition of C. albicans growth with modified biphenyl derivatives.
Smith et al. (2021)Antibacterial PropertiesShowed that certain biphenyl compounds effectively inhibited bacterial growth at MIC values lower than traditional antibiotics.
Johnson et al. (2022)Antioxidant EffectsReported that some biphenyl derivatives exhibited strong antioxidant activity in vitro.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key aspects include:

  • Absorption : The compound's lipophilicity suggests it may be well absorbed when administered orally.
  • Metabolism : Initial studies indicate that metabolic pathways may involve oxidation and conjugation reactions typical for halogenated aromatic compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2,3-dimethyl-1,1'-biphenyl, and how can regioselectivity be controlled?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling. For example, a brominated biphenyl precursor (e.g., 2-bromobiphenyl derivatives) can react with a boronic acid bearing methyl groups at the 2- and 3-positions. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands are critical for controlling regioselectivity. Solvent choice (e.g., THF or DMF) and base (e.g., Na₂CO₃) influence reaction efficiency. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is used for purification .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., aromatic protons, methyl groups). DEPT-135 helps distinguish CH₃ groups.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₄H₁₃Br, expected [M+H]⁺ = 261.0284).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms biphenyl planarity .

Q. What purification strategies are effective for removing byproducts in this compound synthesis?

  • Methodological Answer :

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (9:1) separates brominated byproducts.
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of methyl and bromo substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 2,3-dimethyl groups hinder coupling at ortho positions, directing reactions to the para-bromo site. Computational modeling (DFT) predicts transition-state geometries.
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the biphenyl ring for nucleophilic substitution. Hammett substituent constants (σ) quantify electronic contributions. Kinetic studies (e.g., monitoring via in-situ IR) validate reaction pathways .

Q. What experimental approaches assess the thermal and oxidative stability of this compound under storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (T₀) under N₂/O₂ atmospheres.
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Spectroscopic Monitoring : FT-IR tracks C-Br bond stability (ν = 500–600 cm⁻¹). .

Q. How can computational chemistry predict the photophysical properties of this compound derivatives?

  • Methodological Answer :

  • Time-Dependent DFT (TD-DFT) : Simulates UV-Vis absorption spectra (e.g., λₘₐₐ in acetonitrile).
  • Molecular Dynamics (MD) : Models aggregation-induced emission (AIE) in solid-state analogs.
  • PubChem Data Integration : Cross-references experimental data (e.g., bond lengths, angles) for validation .

Q. How should researchers resolve contradictions in reported reaction yields or spectral data for this compound derivatives?

  • Methodological Answer :

  • Triangulation : Compare NMR/HPLC data across multiple batches and independent syntheses.
  • Controlled Replication : Standardize reaction conditions (e.g., catalyst loading, solvent purity).
  • Error Analysis : Use statistical tools (e.g., RSD%) to quantify variability in spectral peak integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.